molecular formula C16H15N5O4S B2570174 5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-47-2

5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2570174
CAS No.: 852171-47-2
M. Wt: 373.39
InChI Key: BIDDNMPEHRXUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds related to pyridine derivatives have been explored for their antitumor activities. For example, oximes of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds have shown potent antimitotic agents, indicating a possible pathway for cancer treatment research (Temple et al., 1992).

Anticancer Agents

Isothiazolopyrimidines, a group of derivatives including 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione, have displayed strong activity against various cancer models, including L-1210 leukemia and Ehrlich carcinoma. This highlights the potential of related pyrimidine derivatives in anticancer agent synthesis (Machoń et al., 1987).

GnRH Receptor Antagonists

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized as potent human GnRH receptor antagonists to treat reproductive diseases. This indicates the relevance of pyrimidine derivatives in the development of treatments for reproductive health issues (Guo et al., 2003).

Antimicrobial Activity

New pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities, suggesting a potential application of pyrimidine derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Properties

IUPAC Name

5-ethylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-4-26-14-11-13(19(2)16(23)20(3)15(11)22)17-12(18-14)9-5-7-10(8-6-9)21(24)25/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDNMPEHRXUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.